3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine
Description
The compound “3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine” features a piperidine core substituted with two pharmacologically relevant heterocyclic moieties: a 1,2,4-oxadiazol-5-ylmethyl group bearing a 2-methylphenyl substituent and a 1,2-oxazole-5-carbonyl group. The 1,2,4-oxadiazole ring is known for its metabolic stability and ability to engage in hydrogen bonding, while the 1,2-oxazole group contributes to π-π stacking interactions and modulates solubility.
Properties
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13-5-2-3-7-15(13)18-21-17(26-22-18)11-14-6-4-10-23(12-14)19(24)16-8-9-20-25-16/h2-3,5,7-9,14H,4,6,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPKNEHCMIHKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole and oxazole rings, followed by the coupling of these rings with the piperidine moiety.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile under acidic or basic conditions.
Formation of the Oxazole Ring: The oxazole ring can be formed by the cyclization of an α-haloketone with an amide or nitrile.
Coupling with Piperidine: The final step involves the coupling of the oxadiazole and oxazole intermediates with a piperidine derivative, typically using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it could inhibit a key enzyme in a bacterial pathway, leading to antimicrobial effects, or it could interact with DNA, leading to anticancer activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological and Binding Properties
Anti-TB Activity :
- The target compound’s 2-methylphenyl group may reduce binding affinity compared to C22’s 4-fluorophenyl group, as fluorinated aromatic rings enhance electrostatic interactions with hydrophobic enzyme pockets (e.g., InhA in M. tuberculosis) .
- C29’s tetrazole moiety offers superior metabolic stability over the target’s oxazole, as tetrazoles resist CYP450 oxidation .
Target Selectivity :
Solubility and Permeability :
ADMET and Metabolic Stability
- In contrast, compounds like C29 with tetrazole rings show minimal hepatotoxicity, while C22’s carboxamide linker is associated with hepatotoxic risk .
Toxicity :
- Bulky substituents (e.g., diphenylmethyl in CRBP1 inhibitors) increase molecular weight and may elevate off-target risks, whereas the target’s compact 2-methylphenyl group could mitigate this .
Biological Activity
The compound 3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine is a derivative of oxadiazole and piperidine, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on diverse research findings.
The molecular formula of the compound is with a molecular weight of approximately 283.28 g/mol. It exhibits various chemical characteristics that may influence its biological activity:
| Property | Value |
|---|---|
| Boiling Point | 522.7 ± 60.0 °C (Predicted) |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) |
| pKa | 4.02 ± 0.36 (Predicted) |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,3,4-oxadiazoles showed strong bactericidal effects against various bacterial strains, particularly Staphylococcus spp., with some compounds outperforming conventional antibiotics like ciprofloxacin .
The mechanism of action is believed to involve interference with biofilm formation and gene transcription related to microbial resistance . For instance, oxadiazole derivatives have been shown to disrupt the transcription of genes involved in biofilm formation, enhancing their efficacy against resistant strains.
Anticancer Potential
The anticancer potential of oxadiazole derivatives has been extensively studied. The compound under review has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Targeting Enzymes : It has been reported that oxadiazole hybrids can inhibit key enzymes involved in cancer cell growth such as thymidylate synthase and histone deacetylases (HDAC) .
- Molecular Docking Studies : These studies suggest that the structural features of oxadiazoles allow for effective binding to cancer-related targets, enhancing their therapeutic potential .
A review on the anticancer properties of 1,3,4-oxadiazoles indicates that these compounds can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving L929 normal cell lines, certain oxadiazole derivatives exhibited low cytotoxicity while promoting cell viability at specific concentrations . For example:
- Compound Testing : Some derivatives demonstrated increased viability in L929 cells at concentrations below 100 µM, indicating a favorable safety profile for further development.
Case Studies
Several case studies have focused on the biological activity of related oxadiazole compounds:
- Study on Antimicrobial Activity : A study compared various oxadiazole derivatives against standard antibiotics and found that certain compounds had lower minimum inhibitory concentrations (MIC), indicating stronger antimicrobial effects .
- Anticancer Activity Assessment : Another research effort evaluated a series of oxadiazole-based compounds for their ability to inhibit tumor growth in vitro and in vivo models. Results showed significant tumor reduction compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
